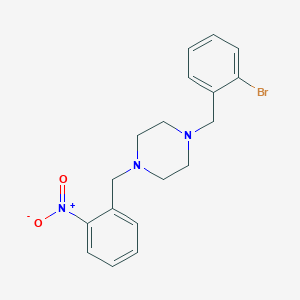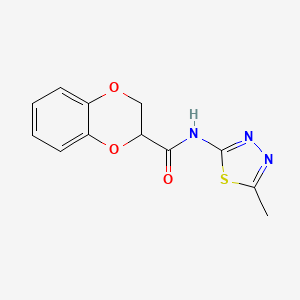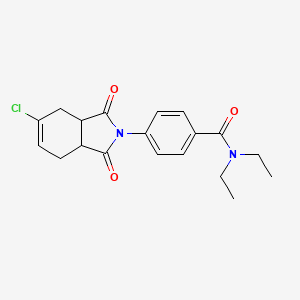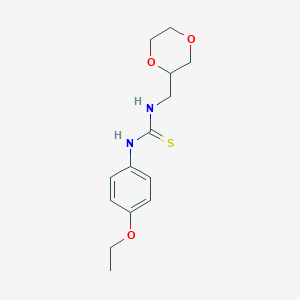![molecular formula C16H11N3O2S2 B3942572 4-{[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETYL]AMINO}PHENYL THIOCYANATE](/img/structure/B3942572.png)
4-{[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETYL]AMINO}PHENYL THIOCYANATE
Descripción general
Descripción
4-{[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETYL]AMINO}PHENYL THIOCYANATE is a complex organic compound with a molecular formula of C16H11N3O2S2 It is characterized by the presence of a benzoxazole ring, a thiocyanate group, and an acylated amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETYL]AMINO}PHENYL THIOCYANATE typically involves the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring is synthesized using 2-aminophenol and an aldehyde under reflux conditions in the presence of a catalyst.
Acylation: The benzoxazole derivative is then acylated using acetic anhydride or acetyl chloride to introduce the acyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
4-{[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETYL]AMINO}PHENYL THIOCYANATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents such as sodium borohydride can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the thiocyanate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-{[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETYL]AMINO}PHENYL THIOCYANATE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to the presence of the benzoxazole moiety.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-{[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETYL]AMINO}PHENYL THIOCYANATE involves its interaction with various molecular targets. The benzoxazole ring can intercalate with DNA, disrupting its function and leading to cell death. The thiocyanate group can form covalent bonds with nucleophiles in biological systems, further enhancing its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Benzoxazole Derivatives: Compounds with similar benzoxazole rings but different substituents.
Thiocyanate Derivatives: Compounds with thiocyanate groups attached to different aromatic or aliphatic backbones.
Uniqueness
4-{[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETYL]AMINO}PHENYL THIOCYANATE is unique due to the combination of the benzoxazole ring and the thiocyanate group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Propiedades
IUPAC Name |
[4-[[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino]phenyl] thiocyanate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O2S2/c17-10-23-12-7-5-11(6-8-12)18-15(20)9-22-16-19-13-3-1-2-4-14(13)21-16/h1-8H,9H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDQAYGDWHWKCTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)SCC(=O)NC3=CC=C(C=C3)SC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-{[4-(benzylsulfonyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole oxalate](/img/structure/B3942504.png)
![1,5-diphenyl-3-(phenylcarbonyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B3942507.png)
![N-butyl-2-(cyclopropylmethyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B3942513.png)
![1-[(3-Methoxyphenyl)methyl]-4-propylsulfonylpiperazine;oxalic acid](/img/structure/B3942524.png)
![2-(3,4-DIMETHYLPHENYL)-2-OXOETHYL 4-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}BUTANOATE](/img/structure/B3942542.png)
![N-benzyl-2-[(4-oxo-6-phenyl-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3942560.png)


![[2-(4-fluorophenyl)-6-methoxy-3,3-dimethyl-2,4-dihydro-1H-quinolin-4-yl] acetate](/img/structure/B3942575.png)
![1-(2-Nitrophenyl)sulfonyl-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine;oxalic acid](/img/structure/B3942577.png)
![4-({2-[4-(carboxymethoxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}sulfonyl)benzoic acid](/img/structure/B3942578.png)
![1-(Bicyclo[2.2.1]hept-2-yl)-4-(4-fluorobenzyl)piperazine](/img/structure/B3942583.png)
